molecular formula C23H18Cl2N2O2S B5165707 5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5165707
M. Wt: 457.4 g/mol
InChI Key: BBHIKGGLHVYZHK-UHFFFAOYSA-N
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Description

5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a phenyl group, and a dichlorophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with cyanoacetamide in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with similar uses in treating hypertension and angina.

    Nicardipine: A dihydropyridine used for its vasodilatory effects.

Uniqueness

5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile is unique due to its specific structural features, such as the presence of the dichlorophenyl group and the sulfanyl linkage. These features may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridines.

Properties

IUPAC Name

5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2S/c1-13-21(14(2)28)22(15-6-4-3-5-7-15)17(11-26)23(27-13)30-12-20(29)16-8-9-18(24)19(25)10-16/h3-10,22,27H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHIKGGLHVYZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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